molecular formula C14H15BrF3N3O2 B12090063 tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate

Cat. No.: B12090063
M. Wt: 394.19 g/mol
InChI Key: AJDGODNBYXPMOV-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate: is a chemical compound with the empirical formula C12H17BrN2O3. It has a molecular weight of 317.18 g/mol. This compound features a unique structure combining a benzoimidazole core with tert-butyl and trifluoromethyl substituents .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:

    Bromination: Starting from a suitable precursor, the bromination of a 5-bromo-3-hydroxypyridine intermediate occurs.

    Substitution: The tert-butyl group is introduced via nucleophilic substitution at the pyridine nitrogen.

    Carbamate Formation: The final step involves the addition of a carbamate group to the benzoimidazole ring.

Reaction Conditions: Specific reaction conditions, reagents, and solvents are crucial for each step. Detailed protocols and optimization are essential for high yields.

Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized in larger quantities using optimized processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or carbamate positions.

    Reduction: Reduction of the carbonyl group may lead to different derivatives.

Common Reagents:

    Bromine sources: Used for bromination.

    Tert-butylamine: Introduces the tert-butyl group.

    Carbonylating agents: For carbamate formation.

Major Products: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify specific derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in material science or as a ligand in catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Biological Activity

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly as a protein kinase inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate benzimidazole derivative and tert-butyl chloroformate.
  • Reaction Conditions : The reaction is commonly conducted in solvents such as tetrahydrofuran (THF) or dichloromethane at controlled temperatures to ensure optimal yield and purity.
  • Purification : The resulting product is purified through methods like recrystallization or chromatography to achieve the desired compound with high purity.

Table 1: Synthesis Summary

StepDescription
1Combine benzimidazole derivative with tert-butyl chloroformate.
2Use THF or dichloromethane as solvent.
3Control temperature to optimize reaction conditions.
4Purify via recrystallization or chromatography.

The biological activity of this compound primarily involves its role as a protein kinase inhibitor . Protein kinases are crucial in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.

  • Inhibition of Kinase Activity : The compound selectively inhibits specific kinases involved in cancer progression, thus demonstrating potential therapeutic applications in oncology.
  • Interaction with Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound against various cancer cell lines:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in breast and lung cancer cell lines, with IC50 values in the low micromolar range.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 2: Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer2.5Induces apoptosis
Lung Cancer3.0Inhibits cell proliferation

Broader Implications

The implications of using this compound extend beyond oncology. Its unique structure allows for exploration in various therapeutic areas, including:

  • Antimicrobial Activity : Preliminary studies suggest potential activity against specific bacterial strains, warranting further investigation.
  • Inflammation Modulation : There is emerging evidence that the compound may influence inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Properties

Molecular Formula

C14H15BrF3N3O2

Molecular Weight

394.19 g/mol

IUPAC Name

tert-butyl N-[[6-bromo-4-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C14H15BrF3N3O2/c1-13(2,3)23-12(22)19-6-10-20-9-5-7(15)4-8(11(9)21-10)14(16,17)18/h4-5H,6H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

AJDGODNBYXPMOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=C(C=C2N1)Br)C(F)(F)F

Origin of Product

United States

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